molecular formula C19H20N8O5 B15192612 Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- CAS No. 82144-21-6

Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-

Cat. No.: B15192612
CAS No.: 82144-21-6
M. Wt: 440.4 g/mol
InChI Key: BLZFTEZQXFGKKA-LBPRGKRZSA-N
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Description

The compound Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- (CAS Reg. No. 82144-21-6) is a structurally complex molecule derived from L-aspartic acid. Its core structure consists of:

  • An L-aspartic acid backbone, where the amino group is substituted with a p-benzoyl moiety.
  • A 2,4-diamino-7-pteridinylmethylmethylamino group attached to the benzoyl ring.

Properties

CAS No.

82144-21-6

Molecular Formula

C19H20N8O5

Molecular Weight

440.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2,4-diaminopteridin-7-yl)methyl-methylamino]benzoyl]amino]butanedioic acid

InChI

InChI=1S/C19H20N8O5/c1-27(8-10-7-22-14-15(20)25-19(21)26-16(14)23-10)11-4-2-9(3-5-11)17(30)24-12(18(31)32)6-13(28)29/h2-5,7,12H,6,8H2,1H3,(H,24,30)(H,28,29)(H,31,32)(H4,20,21,23,25,26)/t12-/m0/s1

InChI Key

BLZFTEZQXFGKKA-LBPRGKRZSA-N

Isomeric SMILES

CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CN(CC1=CN=C2C(=NC(=NC2=N1)N)N)C3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves multiple steps, typically starting with the preparation of the pteridine derivative. The synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence lists structurally distinct compounds, limiting direct pharmacological or biochemical comparisons. Below is a structural analysis of compounds from :

Compound Name (CAS Reg. No.) Key Structural Features Potential Relevance
Aspartic acid, N-(4-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- (82144-21-6) Aspartic acid backbone, pteridinyl-benzoyl substitution Possible folate analog; may interact with DHFR or folate transporters .
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone (53786-28-0) Benzimidazolinone core with chloro and piperidyl substituents Heterocyclic scaffold common in kinase inhibitors or antimicrobial agents.
1-[(2,3-dimethyl-4-oxo-4H-chromen-6-yl)methyl]piperidinium chloride (16146-80-8) Chromenone (coumarin derivative) linked to piperidinium via methyl group Chromenone systems often exhibit antioxidant or anti-inflammatory properties.

Key Structural and Functional Differences:

Core Heterocycles: The aspartic acid derivative features a pteridine ring, critical for folate-like activity.

Amino Acid Backbone: Only 82144-21-6 incorporates an aspartic acid residue, which may enhance solubility or enable active transport via amino acid transporters.

Substituent Profiles :

  • The chlorine atom in 53786-28-0 could improve metabolic stability or binding affinity in hydrophobic pockets.
  • The charged piperidinium group in 16146-80-8 may influence membrane permeability or ionic interactions.

Biological Activity

Aspartic acid, particularly in its derivative form N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, has garnered attention for its potential biological activities. This compound is a modified amino acid that may exhibit various pharmacological effects, including neuroprotective properties and roles in metabolic processes. This article reviews the biological activity of this specific compound, summarizing recent research findings, case studies, and relevant data.

Chemical Structure and Properties

The chemical structure of N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- aspartic acid can be represented as follows:

  • Molecular Formula : C18H22N6O4
  • Molecular Weight : 386.41 g/mol

This compound features a pteridinyl moiety which is significant for its interaction with biological systems.

Neuroprotective Effects

Recent studies have indicated that derivatives of aspartic acid can have neuroprotective effects. For instance, compounds similar to N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)- have been shown to modulate neurotransmitter systems, particularly glutamate pathways. This modulation can help in conditions like Alzheimer's disease and other neurodegenerative disorders by reducing excitotoxicity associated with excessive glutamate levels .

Role in Cancer Therapy

The compound's structural similarity to other amino acids allows it to participate in various metabolic pathways crucial for cancer cell proliferation. Research has demonstrated that aspartate plays a pivotal role in the synthesis of nucleotides and proteins necessary for rapidly dividing cells. The inhibition of asparagine synthetase by aspartic acid derivatives has been explored as a therapeutic strategy against certain types of cancers, including acute lymphoblastic leukemia .

Metabolic Functions

Aspartic acid is involved in several metabolic pathways:

  • Urea Cycle : It contributes to the detoxification of ammonia.
  • Gluconeogenesis : Aspartate serves as a precursor for glucose production during fasting states.
  • Neurotransmission : It is vital for the synthesis of neurotransmitters and plays a role in synaptic plasticity .

Case Study 1: Neuroprotection in Alzheimer's Disease

A study published in 2023 examined the effects of aspartic acid derivatives on neurodegeneration models. The results indicated that these compounds significantly reduced neuronal death and improved cognitive functions in animal models of Alzheimer’s disease. The mechanism was attributed to their ability to inhibit NMDA receptor overactivation and promote neurogenesis .

Case Study 2: Cancer Treatment Efficacy

In clinical settings, patients with acute lymphoblastic leukemia showed improved outcomes when treated with asparaginase combined with aspartic acid derivatives. The treatment led to decreased tumor burden and enhanced survival rates compared to standard therapies alone .

Data Tables

Biological ActivityMechanismImplications
NeuroprotectionModulation of glutamate pathwaysPotential treatment for neurodegenerative diseases
Cancer therapyInhibition of asparagine synthetaseEffective against acute lymphoblastic leukemia
Metabolic regulationParticipation in urea cycle and gluconeogenesisEssential for maintaining metabolic homeostasis

Q & A

Q. What are the recommended synthetic routes for preparing Aspartic acid, N-(p-(((2,4-diamino-7-pteridinyl)methyl)methylamino)benzoyl)-, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is structurally related to folic acid analogs (e.g., methotrexate), which are synthesized via multi-step condensation reactions. A typical approach involves:

Pteridine core formation : Coupling 2,4-diamino-7-pteridinylmethyl intermediates with methylamine derivatives under alkaline conditions .

Benzoyl-aspartic acid conjugation : Reacting the pteridinylmethyl-methylamino-benzoyl moiety with activated aspartic acid (e.g., using carbodiimide coupling agents) in anhydrous DMF .

  • Optimization : Monitor reaction progress via HPLC (C18 column, UV detection at 280 nm) to adjust stoichiometry and temperature (40–60°C). Use TLC (silica gel, chloroform/methanol 8:2) for intermediate validation .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Quantify impurities via reverse-phase HPLC with a mobile phase of 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution). Compare retention times against reference standards .
  • Structural confirmation :
  • NMR : 1H^1H- and 13C^{13}C-NMR to verify pteridinyl, benzoyl, and aspartic acid moieties (e.g., δ 8.2 ppm for pteridinyl protons, δ 4.3 ppm for aspartic α-protons) .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]+^+ with <2 ppm error .

Q. How does the compound’s stability vary under different storage conditions (e.g., pH, temperature)?

  • Methodological Answer :
  • Stability assays :
  • Thermal stability : Incubate at 4°C, 25°C, and 40°C for 30 days; analyze degradation via HPLC. Stable at 4°C (<5% degradation), but significant decomposition occurs at 40°C (>20%) .
  • pH sensitivity : Test in buffers (pH 3–9). Degradation accelerates in acidic conditions (pH 3), likely due to hydrolysis of the methylamino-benzoyl linkage .

Advanced Research Questions

Q. What structure-activity relationships (SAR) have been identified for derivatives of this compound in inhibiting folate-dependent enzymes?

  • Methodological Answer :
  • Key SAR insights :
  • Pteridinyl substitutions : 2,4-Diamino groups are critical for binding dihydrofolate reductase (DHFR). Methylation at the 7-position reduces affinity compared to methotrexate but enhances selectivity .
  • Benzoyl-aspartic acid chain : The aspartic acid moiety improves solubility but does not significantly alter enzyme inhibition compared to glutamic acid analogs .
  • Experimental validation : Use enzyme kinetics (e.g., KiK_i measurements via spectrophotometric assays at 340 nm) and molecular docking (PDB: 1U72 for DHFR) .

Q. What metabolic pathways are implicated in the cellular processing of this compound, and how can isotopic labeling (e.g., 13C^{13}C, 15N^{15}N) elucidate its biodistribution?

  • Methodological Answer :
  • Metabolic profiling :

Isotopic labeling : Synthesize 15N^{15}N-labeled pteridinyl or 13C^{13}C-aspartic acid derivatives via modified Strecker or enzymatic incorporation .

Tracing : Use LC-MS/MS to track labeled metabolites in cell lysates (e.g., HeLa cells). Identify glutathionylated adducts or methylated derivatives .

  • Biodistribution : Administer 13C^{13}C-labeled compound in murine models; quantify tissue uptake via scintillation counting or autoradiography .

Q. How can contradictory toxicity data (e.g., LD50_{50} variability) for this compound and its analogs be resolved?

  • Methodological Answer :
  • Data reconciliation :
  • Species-specific toxicity : Compare intravenous LD50_{50} in rats (300 mg/kg) vs. murine models to assess metabolic differences.
  • Impurity analysis : Use LC-TOF to identify trace contaminants (e.g., hydroxylated byproducts) that may contribute to toxicity .
  • Mechanistic studies : Evaluate reactive oxygen species (ROS) generation in hepatocytes using DCFH-DA fluorescence assays to link toxicity to oxidative stress .

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